Product packaging for 6-Selenoguanosine(Cat. No.:CAS No. 29411-74-3)

6-Selenoguanosine

Cat. No.: B1233514
CAS No.: 29411-74-3
M. Wt: 345.2 g/mol
InChI Key: GAJOUJZKZWZVPT-UUOKFMHZSA-N
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Description

Contextualization within Nucleoside Analog Research

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. ontosight.ainih.gov For decades, these analogs have been instrumental in both biomedical research and clinical applications. ontosight.ainih.gov The strategic modification of the sugar, base, or phosphate (B84403) components of a nucleoside can imbue it with novel properties, turning it into a probe for studying biological processes or a therapeutic agent that can interfere with disease mechanisms. ontosight.ainih.gov

Significance of Selenium Substitution in Nucleosides for Research Applications

The substitution of oxygen with selenium, a heavier chalcogen, imparts several advantageous properties to nucleosides like 6-selenoguanosine. nih.govmdpi.com Selenium is more polarizable and forms weaker covalent bonds than sulfur, another common substitute, making selenium-containing compounds more reactive in certain conditions. mdpi.com This enhanced reactivity can be harnessed for various applications. mdpi.com

One of the most significant benefits of selenium substitution is in the field of X-ray crystallography. hep.com.cn The larger and more electron-dense selenium atom scatters X-rays more effectively than oxygen, a property that greatly aids in solving the "phase problem" – a major bottleneck in determining the three-dimensional structures of macromolecules. hep.com.cn The incorporation of a single selenium atom can be sufficient to provide the necessary phasing power to elucidate the structure of a complex nucleic acid. hep.com.cn

Furthermore, the introduction of selenium can alter the electronic and photochemical properties of the nucleoside. nih.govnsf.gov For instance, this compound exhibits a significant redshift in its UV absorption spectrum compared to native guanosine (B1672433), making it a useful chromophore for spectroscopic studies. nih.gov This property allows researchers to visually track the incorporation of the analog into nucleic acids and to study its interactions with proteins and other molecules. nih.govnih.gov

Overview of Key Research Areas Investigating this compound

The unique attributes of this compound have led to its application in a diverse range of research areas:

Structural Biology: As mentioned, this compound is a valuable tool for X-ray crystallography, facilitating the determination of high-resolution structures of DNA and RNA. nih.govhep.com.cn These structural insights are crucial for understanding how nucleic acids function and how they are recognized by other molecules. hep.com.cn

Biophysical Studies: The distinct spectroscopic properties of this compound allow for detailed biophysical characterization of nucleic acid structure and dynamics. nih.govrsc.org Techniques such as UV-melting studies can be used to assess the stability of DNA and RNA duplexes containing this analog. oup.comrsc.org

Nucleic Acid-Protein Interactions: By incorporating this compound into specific sites within a nucleic acid, researchers can probe the interactions between that nucleic acid and its binding proteins. nih.gov The selenium atom can serve as a sensitive reporter of changes in the local environment upon protein binding.

Photodynamic Therapy: The photochemical properties of selenium-containing nucleobases are being explored for their potential in photodynamic therapy. nsf.govacs.org Upon excitation with light, these compounds can generate reactive oxygen species that can kill cancer cells. acs.org Studies have shown that 6-selenoguanine (B1239940) exhibits a remarkable enhancement of intersystem crossing, a key process in photodynamic activity. nsf.gov

Interactive Data Table: Properties of this compound

PropertyValue/DescriptionReference
Molecular Formula C10H12N5O4Se nih.gov
Appearance Bright yellow solid nih.gov
Key Structural Feature Selenium atom at the 6-position of the guanine (B1146940) base ontosight.ai
UV Absorption Maximum ~357 nm in water nih.gov
Application in Crystallography Provides excellent phasing power for structure determination hep.com.cn
Effect on DNA Duplex Stability Can cause a significant decrease in melting temperature oup.com

Interactive Data Table: Research Findings on this compound

Research AreaKey FindingReference
Synthesis A phosphoramidite (B1245037) of this compound has been successfully synthesized, enabling its incorporation into DNA and RNA. nih.govoup.com
Structural Impact The G → SeG substitution leads to stable DNA duplex, antiparallel triplex, and G-quadruplex structures, with some local distortions. researchgate.netrsc.orgrsc.org
Photochemical Properties Selenium substitution leads to a remarkable enhancement of the intersystem crossing lifetime. nsf.gov
Spectroscopy Exhibits a significant red-shift in UV absorption of over 100 nm compared to native deoxyguanosine, appearing yellow. nih.gov
Biophysical Stability The 6-Se modification is relatively stable in aqueous solution and at elevated temperatures. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N5O4Se B1233514 6-Selenoguanosine CAS No. 29411-74-3

Properties

CAS No.

29411-74-3

Molecular Formula

C10H12N5O4Se

Molecular Weight

345.2 g/mol

InChI

InChI=1S/C10H12N5O4Se/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1

InChI Key

GAJOUJZKZWZVPT-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se])N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2[Se])N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[Se])N

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Synonyms

6-selenoguanosine
NSC 137679

Origin of Product

United States

Synthetic Methodologies for 6 Selenoguanosine and Its Derivatives

Strategies for Seleno-Derivatization at the C6 Position

The primary challenge in synthesizing 6-selenoguanosine lies in the selective introduction of a selenium moiety at the C6 position of the purine (B94841) ring. This is typically achieved by converting the C6 carbonyl group into a more reactive leaving group.

Nucleophilic Displacement Reactions Utilizing Selenium Nucleophiles

A prevalent and effective strategy for synthesizing 6-selenopurine (B1312311) ribosides involves the nucleophilic displacement of a leaving group at the C6 position by a selenium-containing nucleophile. tandfonline.comtandfonline.com The most common precursor for this reaction is 2-amino-6-chloropurine (B14584) riboside, which serves as a valuable intermediate for numerous purine nucleoside derivatives.

The reaction typically involves treating the 6-chloro derivative with a selenium nucleophile such as sodium hydrogen selenide (B1212193) (NaHSe) or selenourea. tandfonline.comresearchgate.net Sodium hydrogen selenide can be conveniently generated in situ by the reduction of elemental selenium with sodium borohydride (B1222165) in ethanol (B145695) or water. tandfonline.com This method offers a significant improvement in yield and simplifies the procedure compared to earlier methods. tandfonline.comtandfonline.com For instance, reacting 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine with NaHSe provides a direct route to this compound. researchgate.net Another approach utilizes potassium selenosulfate for the same transformation.

A key advantage of this method is its directness and efficiency. The displacement of the chloride from the reactive 6-chloropurine (B14466) riboside by the selenium nucleophile provides an attractive entry into this class of compounds. tandfonline.com

Table 1: Nucleophilic Displacement for this compound Synthesis

Precursor Selenium Reagent Conditions Product Reference
2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine Sodium hydrogen selenide (NaHSe) 70°C, 10 min This compound tandfonline.comresearchgate.net
2-Amino-6-chloropurine riboside Potassium selenosulfate - This compound

Palladium-Catalyzed Approaches for Selenation

While nucleophilic displacement is the most common method for C6 selenation of guanosine (B1672433), palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-selenium bonds. Although less frequently reported specifically for this compound compared to other purine derivatives, the principles of these reactions are applicable. These methods typically involve the coupling of an aryl or vinyl halide/triflate with a selenium nucleophile or the coupling of a stannyl- or boronyl-selenide with an appropriate purine electrophile. The development of such methods for this compound could offer alternative routes with potentially different functional group tolerance and milder reaction conditions. Research into this area continues to expand the toolkit for modifying complex biomolecules.

Stereoselective Synthesis of Anomeric Forms (e.g., Alpha- and Beta-Anomers)

The biological activity of nucleoside analogues is often highly dependent on the stereochemistry of the glycosidic bond. Consequently, the stereoselective synthesis of the individual α- and β-anomers of this compound is of significant interest. The synthesis of both α- and β-2'-deoxy-6-selenoguanosine has been reported, often starting from the corresponding anomerically pure precursor. nih.gov

The general strategy involves the separation of the anomers of the starting material, such as 2-amino-6-chloropurine, followed by glycosylation and subsequent selenation. Alternatively, glycosylation of the modified purine base can lead to a mixture of anomers, which must then be separated chromatographically. The choice of synthetic route and reaction conditions can influence the anomeric ratio of the product. For instance, the reaction of a protected ribose with a purine base can be directed towards the β-anomer, which is the naturally occurring configuration, through neighboring group participation by a substituent at the C2' position of the sugar. nih.gov

Synthesis of this compound Phosphoramidites for Oligonucleotide Incorporation

The incorporation of this compound (⁶SeG) into DNA and RNA oligonucleotides is crucial for structural and functional studies. nih.govnih.gov This is achieved via solid-phase synthesis using a this compound phosphoramidite (B1245037) building block. nih.govoup.com The synthesis of this phosphoramidite is a multi-step process requiring careful selection of protecting groups to ensure compatibility with the subsequent oligonucleotide synthesis and deprotection steps. nih.govnih.gov

The synthesis typically begins with a partially protected guanosine or deoxyguanosine derivative. nih.govoup.com A key step is the selective activation of the 6-oxo group, often accomplished by sulfonylation with a bulky reagent like 2,4,6-triisopropylbenzenesulfonyl chloride (TIBS-Cl) to avoid reaction at the free 3'-hydroxyl group. nih.govoup.comnih.gov The activated intermediate is then displaced by a protected selenium nucleophile. To prevent deselenization during the final deprotection of the oligonucleotide, the selenium atom itself is often protected, for example, as a 2-cyanoethyl (CE) selenoether. nih.gov The exocyclic amine at the N2 position is protected with an ultramild protecting group, such as (4-tert-butylphenoxy)acetyl (t-BPAc), which can be removed under gentle conditions. nih.gov Finally, the 3'-hydroxyl group is phosphitylated to generate the desired phosphoramidite. nih.govoup.comresearchgate.net

Table 2: Example Synthesis Scheme for 6-Se-deoxyguanosine Phosphoramidite

Step Reagents and Conditions Purpose Yield Reference
1. Sulfonylation 1. TIBS-Cl, DMAP, TEA, CH₂Cl₂ Activation of C6 position - nih.govoup.comresearchgate.net
2. Selenation 2. (NCCH₂CH₂Se)₂, NaBH₄/EtOH Introduction of protected selenium 80% (2 steps) oup.comresearchgate.net

| 3. Phosphitylation | 3. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, BTT, CH₂Cl₂ | Introduction of phosphoramidite moiety | 75% | oup.comresearchgate.net |

Solid-Phase Synthesis Protocols for Selenium-Modified Nucleic Acids

Once the this compound phosphoramidite is synthesized, it can be incorporated into DNA or RNA sequences using an automated solid-phase synthesizer. nih.govresearchgate.net The coupling efficiency of the selenium-modified phosphoramidite is reported to be high, often exceeding 97%. nih.govoup.com

A critical aspect of synthesizing selenium-modified nucleic acids is the final deprotection step. Standard deprotection using concentrated ammonium (B1175870) hydroxide (B78521) can cause deselenization, removing the selenium atom from the nucleobase. nih.govnih.gov To circumvent this, ultramild deprotection conditions are required. A commonly used method is treatment with 0.05 M potassium carbonate (K₂CO₃) in methanol. nih.govnih.gov This condition effectively removes the ultramild protecting groups on the exocyclic amines (e.g., Pac or t-BPAc) and the cyanoethyl groups from the phosphate (B84403) backbone and the selenium atom, leaving the Se-modified oligonucleotide intact. nih.govoup.comnih.gov Activators such as 5-(benzylthio)-1H-tetrazole (BTT) are used during the coupling step. nih.govoup.comresearchgate.net

Preparation of Diverse this compound Analogues

The synthetic methodologies described can be adapted to produce a variety of this compound analogues with modifications at the sugar or base moiety. The synthesis of 2'-deoxy-6-selenoguanosine and its phosphoramidite has been extensively reported for incorporation into DNA. nih.govnih.gov

Alkylated analogues, such as 6-(benzylselanyl)purine derivatives, can be prepared by reacting a suitable precursor like 2,6-dichloropurine (B15474) with an in situ generated selenol, such as benzylselenol. nih.gov This approach allows for the introduction of various alkyl or aryl selenoethers at the C6 position, enabling the exploration of structure-activity relationships. For example, reacting 2,6-dichloro-7-heptyl-7H-purine with dibenzyl diselenide in the presence of a reducing agent yields 6-(benzylselanyl)-2-chloro-7-heptyl-7H-purine. nih.gov The stability of the selenoguanosine core can be influenced by other substituents; for instance, the amino group at the C2 position has been shown to increase the stability of the compound under basic conditions compared to 6-selenopurine. researchgate.net These synthetic strategies provide a platform for creating a diverse library of this compound analogues for various applications in chemical biology and medicinal chemistry.

Exploration of Modifications at Other Purine and Ribose Positions

While the primary focus has been on the C6 position, researchers have also explored modifications at other sites on the purine ring and the ribose sugar of this compound to modulate its properties. These modifications aim to enhance stability, improve biological activity, or introduce new functionalities.

For instance, the synthesis of 6-(2-cyanoethyl)seleno guanosine phosphoramidite has been reported, enabling the incorporation of this compound into oligonucleotides via solid-phase synthesis. researchgate.net This methodology involves the initial protection of the guanosine derivative, followed by the introduction of the cyanoethylselenyl group at the C6 position. researchgate.netnih.gov This approach has been instrumental in creating selenium-modified DNA and RNA strands for structural studies of nucleic acid-protein complexes. researchgate.netnih.gov

Further modifications have been explored on the purine nucleus itself. For example, the synthesis of various 6-substituted purine derivatives, including those with aryl, hetaryl, and benzyl (B1604629) groups at the C6 position, has been achieved through cross-coupling reactions. avcr.cz While not all of these directly involve a selenium moiety, the synthetic strategies developed are relevant for creating a diverse library of this compound analogues. Modifications at the N7 position of the purine ring, such as methylation, are also a known biological process that can influence the properties of purine nucleosides. nih.govnih.gov

In the context of purine analogues, various substitutions have been made at the C2 and N6 positions, as well as modifications to the ribose moiety, to investigate their biological activities. jpionline.org These synthetic explorations provide a foundation for designing and creating novel this compound derivatives with tailored properties.

Synthesis of Metal Complexes Incorporating this compound Ligands

The selenium atom in this compound provides a soft donor site that can coordinate with various metal ions, leading to the formation of metal complexes with unique structural and electronic properties. The synthesis of these complexes typically involves the reaction of a suitable metal salt with this compound or its parent base, 6-selenoguanine (B1239940).

A notable example is the synthesis of water-soluble ruthenium-arene half-sandwich complexes with seleno-nucleobases, including 6-selenoguanine. researchgate.net These complexes are prepared by reacting the seleno-nucleobase with a ruthenium precursor in a suitable solvent. researchgate.net X-ray crystallography has been used to determine the structures of these complexes, revealing the coordination of the ruthenium center to the selenium and nitrogen atoms of the purine ring. researchgate.net

The general methodology for synthesizing metal complexes with related ligands often involves reacting a metal salt (e.g., chlorides of Co, Ni, Cu) with the ligand in an ethanolic solution, followed by refluxing the mixture. sysrevpharm.orgrasayanjournal.co.inscirp.org The resulting metal complexes precipitate out of the solution and can be collected by filtration. sysrevpharm.orgrasayanjournal.co.inscirp.org Characterization techniques such as elemental analysis, IR spectroscopy, and electronic spectroscopy are then used to confirm the structure and stoichiometry of the complexes. sysrevpharm.orgscirp.org

The formation of these metal complexes can significantly alter the properties of the this compound ligand. For instance, the coordination to a metal center can affect the stability of the seleno-nucleobase. It has been observed that while 6-selenoguanine can be unstable under UVA light, its ruthenium complex shows increased stability under similar conditions. researchgate.net

The table below summarizes some of the synthesized metal complexes with ligands related to this compound and their key characteristics.

Metal IonLigandProposed GeometryKey FindingsReference
Ruthenium(II)6-SelenoguanineHalf-sandwichFirst crystal structures of ruthenium complexes with seleno-nucleobases. researchgate.net researchgate.net
Vanadyl(II)Related Schiff BaseOctahedralStoichiometry of 1:2 (Metal:Ligand). sysrevpharm.org sysrevpharm.org
Chromium(III)Related Schiff BaseOctahedralStoichiometry of 1:2 (Metal:Ligand). sysrevpharm.org sysrevpharm.org
Manganese(II)Related Schiff BaseOctahedralStoichiometry of 1:2 (Metal:Ligand). sysrevpharm.org sysrevpharm.org
Cobalt(II)Related Schiff BaseOctahedralStoichiometry of 1:1 (Metal:Ligand). scirp.org scirp.org
Copper(II)Related Schiff BaseOctahedralStoichiometry of 1:2 (Metal:Ligand). rasayanjournal.co.in rasayanjournal.co.in
Zinc(II)Related Schiff BaseSquare PlanarStoichiometry of 1:2 (Metal:Ligand). rasayanjournal.co.in rasayanjournal.co.in

This interactive table provides a snapshot of the types of metal complexes that can be formed and the structural information that has been obtained. The ability of this compound to act as a ligand opens up possibilities for developing new metallodrugs and functional materials.

Spectroscopic and Structural Characterization in Research Contexts

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

UV-Vis spectroscopy is a fundamental technique for characterizing 6-Selenoguanosine and its derivatives, revealing significant sensitivity to its chemical environment and substantial shifts in its absorption profile compared to its natural counterpart.

The UV-Vis absorption spectrum of this compound derivatives is highly dependent on the pH of the solution. nih.gov This sensitivity arises from the protonation and deprotonation of the molecule, which alters its electronic structure. In studies on 6-seleno-2'-deoxyguanosine (B1230958) (⁶Se-dG), a closely related analogue, the absorption maximum is observed at 357 nm under neutral and acidic conditions. nih.gov However, upon shifting to a basic pH, the absorption maximum shifts to 330 nm. nih.gov This change is attributed to the deprotonation of the N1 imino proton, which favors the formation of the 6-selenolic tautomer. nih.gov

The protonation and deprotonation events can be monitored by recording UV-Vis spectra across a range of pH values, from acidic to basic (typically pH 1 to 12). nih.gov This pH-dependent behavior is a key feature that distinguishes selenium-modified guanosine (B1672433) from its native form and makes it a sensitive probe for its local environment. nih.govsmacgigworld.comwikipedia.org The choice of solvent also influences the absorption spectrum, with polar solvents generally causing a red-shift in the absorption maximum. nih.gov

Table 1: pH-Dependent UV Absorption of 6-seleno-2'-deoxyguanosine Data sourced from studies on the deoxyribonucleoside analogue.

ConditionAbsorption Maximum (λmax)Reference
Neutral / Acidic pH357 nm nih.gov
Basic pH330 nm nih.gov

A hallmark of substituting the 6-oxygen atom of guanosine with a selenium atom is a significant bathochromic shift (red-shift) in its primary UV absorption band. oup.com Native 2'-deoxyguanosine (B1662781) exhibits an absorption maximum around 254 nm. nih.govoup.com In stark contrast, 6-seleno-2'-deoxyguanosine displays a strong absorption maximum at approximately 357-360 nm, a red-shift of over 100 nm. nih.govoup.com This substantial shift moves the absorption profile well into the visible range, causing solutions of this compound derivatives to appear yellow. nih.govoup.com

This phenomenon is attributed to the electronic properties of the larger, more polarizable selenium atom. oup.com The delocalization of selenium's electrons on the nucleobase requires less energy for electronic excitation, resulting in absorption at a longer wavelength. oup.com This effect is more pronounced than in the sulfur-containing analogue, 6-thioguanine (B1684491), which shows a smaller red-shift. oup.comresearchgate.netnih.gov

Table 2: Comparison of UV Absorption Maxima for Guanosine Analogs

CompoundAbsorption Maximum (λmax)Reference
2'-Deoxyguanosine (dG)254 nm nih.govoup.com
6-Thioguanosine (⁶S-dG)339 nm oup.com
6-Seleno-2'-deoxyguanosine (⁶Se-dG)~360 nm oup.com

pH-Dependent Absorption Profiles and Environmental Sensitivity

Fluorescence Spectroscopy Investigations

In addition to its unique absorption properties, this compound exhibits notable fluorescence characteristics that are also sensitive to environmental factors, providing another avenue for its use as a molecular probe.

Unlike native guanosine, which is generally considered non-fluorescent except under extreme pH conditions, this compound derivatives are fluorescent at physiological pH. nih.gov This fluorescence is also strongly dependent on pH. nih.gov Studies on 6-seleno-2'-deoxyguanosine show that its fluorescence emission reaches a maximum intensity at pH 6.0. nih.gov The fluorescence decreases at higher pH values (>7.5), which corresponds to the deprotonation of the selenonucleobase. nih.gov This sensitivity to the charge on the nucleobase suggests that changes in electron delocalization directly impact its emissive properties, making it a useful indicator for pH changes in its vicinity. nih.gov

The introduction of a single selenium atom into the guanosine structure induces fluorescence, a significant alteration of its native optical properties. nih.gov For 6-seleno-2'-deoxyguanosine, maximum fluorescence emission is observed at 390 nm when excited at 305 nm. nih.gov The luminescence is also sensitive to solvent polarity, with noticeable emission observed in isopropanol, indicating its potential as an environmental sensor. nih.gov

While the photophysical properties have been investigated, specific photoluminescence quantum yield (PLQY) values for this compound are not extensively reported in the foundational literature. researchgate.nethoriba.comhoriba.com However, related research into selenium- and sulfur-substituted nucleobases highlights their potential for high triplet quantum yields, which is a critical property for applications in photodynamic therapy. nih.govacs.org The focus of these studies is often on intersystem crossing and triplet state dynamics rather than fluorescence quantum yields alone. researchgate.netacs.org

Table 3: Fluorescence Properties of 6-seleno-2'-deoxyguanosine Data sourced from studies on the deoxyribonucleoside analogue.

PropertyValue / ObservationReference
Excitation Wavelength (λex)305 nm nih.gov
Emission Wavelength (λem)390 nm nih.gov
Optimal pH for Fluorescence6.0 nih.gov
Fluorescence at Physiological pH (7.4)Observed nih.gov

pH-Dependent Fluorescence Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.govnih.gov For this compound and its derivatives, NMR studies, often complemented by quantum mechanical calculations, are essential for understanding how the bulky selenium atom affects the local and global structure of nucleic acids. researchgate.netcsic.es

Synthesis of this compound derivatives is typically confirmed using ¹H and ³¹P NMR, which verifies the chemical structure of the modified nucleoside phosphoramidite (B1245037) and its successful incorporation into RNA or DNA strands. acs.org Further structural analysis through advanced NMR techniques can elucidate the conformational preferences of the sugar pucker, the orientation around the glycosidic bond, and the impact of the selenium atom on base pairing and stacking interactions within a duplex or other higher-order structures. oup.comresearchgate.net For example, structural studies have shown that a ⁶SeG-C base pair is structurally similar to a native G-C pair, though with a minor shift of approximately 0.3 Å. oup.com

X-ray Crystallography in the Context of Selenium Anomalous Dispersion (SAD/MAD) Phasing

X-ray crystallography stands as a premier technique for determining the three-dimensional atomic structure of molecules. berkeley.edunih.gov A central challenge in this method is the "phase problem," where the phase information of diffracted X-rays, essential for reconstructing the electron density map of a molecule, is lost during data collection. phenix-online.org To overcome this, methods utilizing anomalous dispersion have been developed, namely Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD). phenix-online.orgwikipedia.org

These phasing techniques rely on incorporating heavy atoms into the molecule of interest. Selenium is particularly well-suited for this role due to its significant anomalous scattering signal when exposed to X-rays. researchgate.net The selenium atom acts as a reference point, and by measuring the differences in diffraction intensities at specific wavelengths, the phase information can be accurately calculated. phenix-online.org this compound, an analog of the natural nucleoside guanosine where the oxygen atom at the 6-position is replaced by selenium, has emerged as a critical tool for phasing in the structural analysis of nucleic acids and their complexes. oup.comnih.govnih.gov The development of methods to synthesize 6-Se-deoxyguanosine phosphoramidite has enabled its incorporation into DNA strands through solid-phase synthesis with high efficiency. oup.comnih.gov

The successful application of SAD/MAD phasing is contingent on the precise localization of the selenium atom within the crystal lattice. The substitution of the C6-oxygen with a selenium atom in the guanine (B1146940) base provides a potent anomalous signal, enabling its clear identification within the larger nucleic acid structure. oup.comnih.gov

The utility of this compound extends to determining the structures of large, intricate biological assemblies, such as protein-nucleic acid complexes. nih.govnih.govriken.jp By introducing this seleno-modified nucleoside into the DNA or RNA component, the anomalous signal from the selenium atom can be harnessed to solve the phase problem for the entire complex. nih.govnih.gov

A landmark achievement was the first structure determination of a protein-nucleic acid complex using selenium-derivatized nucleic acids and MAD phasing. oup.comnih.gov Researchers successfully crystallized and solved the structure of a ternary complex involving a this compound-containing DNA, an RNA strand, and the enzyme RNase H. oup.comnih.govresearchgate.net This demonstrated that the selenium modification could be used for transiently assisted molecular packing and crystallization, leading to high-quality crystals and high-resolution structures. nih.gov The resulting structural data provide invaluable, detailed views of the interactions and recognition mechanisms at the molecular level between proteins and nucleic acids. researchgate.net

Elucidation of this compound within Nucleic Acid Structures

Mass Spectrometry Techniques for Characterization of Selenium-Containing Biomolecules

Mass spectrometry (MS) is an essential analytical tool for verifying the successful incorporation and integrity of selenium-containing biomolecules like this compound. umich.edu The unique isotopic pattern of selenium provides a clear signature in the mass spectrum, allowing for unambiguous identification. umich.edu

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used to analyze oligonucleotides. nih.govmdpi.com ESI-MS is frequently used to confirm the molecular weight of purified oligonucleotides containing selenium modifications. nih.govoup.comanl.gov For example, the analysis of a 5′-d(GT-SeG-TACAC)-3′ oligonucleotide showed an observed mass-to-charge ratio ([M+H]+) of 2473.8, which closely matched the calculated value of 2473.6, confirming the incorporation of a single this compound unit. researchgate.net These techniques are crucial for quality control, ensuring that the synthesized biomolecules are correct before their use in more complex and resource-intensive crystallographic trials. nih.govmdpi.com

Interactive Data Table: Properties of this compound Modified DNA

PropertyNative GuanosineThis compoundObservation Source
UV λmax ~254 nm~360 nm oup.comnih.gov
Molar Extinction (ε) 1.22 × 10⁴ M⁻¹cm⁻¹2.3 × 10⁴ M⁻¹cm⁻¹ oup.comnih.gov
Color ColorlessYellow oup.comnih.gov
Base Pair Shift N/A~0.3 Å oup.comnih.govresearchgate.net

Interactive Data Table: Mass Spectrometry Analysis of a this compound DNA Oligonucleotide

Oligonucleotide SequenceMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺TechniqueSource
5′-d(GT-SeG-TACAC)-3′ C₇₈H₉₉N₃₀O₄₅P₇Se2473.62473.8ESI-MS researchgate.net

Computational and Theoretical Investigations of 6 Selenoguanosine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. amazon.com By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a system based on its electron density. q-chem.comnih.gov It offers a good balance between computational cost and accuracy for many molecular systems. mdpi.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate treatments of electron correlation—the interaction between electrons—at a higher computational expense. wikipedia.orggithub.io These methods are often used as benchmarks for more approximate techniques. epfl.ch

State-of-the-art quantum mechanical calculations have been employed to shed light on the impact of replacing guanine (B1146940) with 6-selenoguanine (B1239940) (SeG). researchgate.net High-level post-Hartree-Fock calculations have been performed to investigate the energies and structural properties of 6-selenoguanine tautomers. acs.org Studies combining DFT and post-Hartree-Fock methods have shown that the substitution of guanine with 6-selenoguanine significantly impacts the electronic properties of DNA. researchgate.net Specifically, the introduction of the selenium atom lowers the HOMO-LUMO gap, which can alter the electron transfer properties of DNA, suggesting potential applications in modulating the conductivity of non-natural DNA structures. researchgate.net

Table 1: Effects of Guanine (G) to 6-Selenoguanine (SeG) Substitution in DNA

Property Observation Implication Source
DNA Stability Leads to destabilization in duplex, triplex, and G-quadruplex structures. The modification introduces local structural distortions. researchgate.net
Structure Causes local distortions and a shift of approximately 0.3 Å in the SeG-C base pair. Affects the overall conformation of the nucleic acid. researchgate.netresearchgate.net
Electronic Properties Reduces the HOMO-LUMO gap. Potentially modulates the electron transfer and conductivity properties of DNA. researchgate.net

Understanding the behavior of 6-selenoguanosine upon light absorption requires excited-state calculations. Methods like Time-Dependent Density Functional Theory (TD-DFT), Algebraic Diagrammatic Construction to the second order (ADC(2)), and Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are employed to study the energies and properties of electronic excited states. acs.orgnih.gov

MS-CASPT2 is considered a highly accurate method for photophysical studies of molecules like 6-selenoguanine. nih.gov Calculations show that upon UV photoexcitation, the bright S₂ (¹ππ) state is initially populated. acs.orgnih.gov This state is energetically close to a dark S₁ (¹nπ) state and two triplet states, T₁ (³ππ) and T₂ (³nπ). nih.govresearchgate.net The accuracy of different computational methods has been compared, with MS-CASPT2 often serving as the benchmark. acs.orgrsc.org For instance, the bright S₂ state energy calculated with MS-CASPT2 is in good agreement with experimental values, while ADC(2) and TD-DFT also provide acceptable, though slightly different, results. acs.orgnih.gov These calculations are crucial for mapping the potential energy surfaces that govern the molecule's photochemical relaxation pathways. acs.orgresearchgate.net

Table 2: Calculated Vertical Excitation Energies (in eV) for 6-Selenoguanine in the Gas Phase

State MS-CASPT2(14,12) MS-CASPT2(12,10) ADC(2) TD-B3LYP Character
S₁ - - - - ¹(nSeπ*)
S₂ 3.45 - 3.61 3.60 ¹(πSeπ*)

Data sourced from JACS Au, 2022. acs.orgnih.gov

Density Functional Theory (DFT) and Post-Hartree-Fock Methods

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By simulating these dynamics, researchers can gain insights into the conformational flexibility, stability, and environmental interactions of complex biomolecules like nucleic acids. iphy.ac.cnmdpi.comelifesciences.org

Like its canonical counterpart, 6-selenoguanine can exist in several tautomeric forms, which differ in the location of hydrogen atoms. The relative stability of these tautomers can be significantly influenced by the surrounding environment. acs.orgmdpi.comacs.org High-level ab initio post-Hartree-Fock calculations have been used to determine the tautomeric preferences of 6-selenoguanine in both the gas phase and in aqueous solution. acs.org

In the gas phase, the N⁷ protonated selenoguanine tautomer is the most stable form. acs.org However, in an aqueous solution, the relative stabilities change dramatically. The N⁹ protonated form becomes the dominant species, although the energy difference between the N⁹ and N⁷ forms is small (only 0.7 kcal/mol). acs.org This demonstrates the profound impact that a polar solvent environment can have on the intrinsic tautomeric properties of the molecule. acs.org Calculations also estimated a significant energy barrier for the proton transfer from the N¹ to the Se⁶ position. acs.org

When incorporated into DNA or RNA, this compound can alter the structure, flexibility, and stability of the nucleic acid. researchgate.netnih.gov Atomistic MD simulations have been used to investigate these effects in detail. researchgate.net

Studies have shown that the substitution of guanine with 6-selenoguanine leads to stable DNA duplexes, antiparallel triplexes, and G-quadruplex structures. researchgate.netresearchgate.net However, this modification also introduces local distortions and generally leads to a thermodynamic destabilization of these structures. researchgate.net Interestingly, the selenium derivatization has also been found to reduce the local conformational flexibility of the modified molecules and duplexes. nih.gov This property, along with the presence of the heavy selenium atom, can facilitate molecular packing and aid in the crystallization of nucleic acids and their protein complexes for high-resolution structure determination. nih.gov

Analysis of Tautomeric Preferences in Various Environments (Gas Phase, Solution)

Photophysical Mechanism Elucidation through Computational Dynamics

To fully understand the fate of 6-selenoguanine after it absorbs light, computational dynamics simulations that model the transitions between electronic states are essential. acs.org Nonadiabatic QM/MM (Quantum Mechanics/Molecular Mechanics) dynamics simulations combine the accuracy of quantum mechanics for the photosensitive part of the molecule with the efficiency of classical mechanics for the solvent environment. nih.gov

These simulations have revealed the ultrafast deactivation mechanism of 6-selenoguanine. acs.orgnih.gov After initial excitation to the bright S₂ state, the molecule undergoes a rapid decay through a series of steps. nih.govrsc.org The predominant relaxation pathway involves:

Internal Conversion (S₂ → S₁): The population quickly moves from the S₂ state to the dark S₁ state. In solution, this process is predicted to be faster than in the gas phase due to the absence of a barrier. acs.org

Intersystem Crossing (S₁ → T₂): From the S₁ state, the population is efficiently transferred to the triplet manifold, primarily to the T₂ state. researchgate.net This process is enhanced by the heavy selenium atom. nih.gov

Internal Conversion (T₂ → T₁): The molecule then rapidly relaxes from the T₂ state to the lowest-lying triplet state, T₁. researchgate.net

Triplet State Decay (T₁ → S₀): Finally, the molecule returns to the electronic ground state (S₀) from the T₁ state. acs.org

Computational studies have identified key geometries, such as a three-state S₂/S₁/T₂ intersection point, that facilitate these rapid, efficient transitions. nih.gov The entire process from light absorption to triplet state population occurs on a femtosecond timescale, with the intersystem crossing calculated to take approximately 452 ± 38 fs. acs.org The simulated dynamics are in excellent agreement with experimental transient absorption spectroscopy, which reported a time constant of 130 ± 50 fs for the initial relaxation processes. acs.org

Intersystem Crossing (ISC) Pathways and Efficiencies

Analysis of Molecular Orbitals and Electron Transfer Properties

The electronic and photophysical properties of this compound are intrinsically linked to the nature of its molecular orbitals. Computational analyses show that the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are significantly influenced by the selenium atom. researchgate.netrsc.org

The lowest-lying electronic transitions are dominated by excitations originating from orbitals localized on the selenium atom. acs.org Specifically, the S₁ state is characterized as an nSeπ* transition, involving the excitation of an electron from a non-bonding lone pair orbital on the selenium atom (nSe) to a π* antibonding orbital of the purine (B94841) ring. nih.govnih.gov The bright S₂ state, responsible for the main UV absorption, is a πSeπ* transition. nih.gov The lowest triplet states follow a similar pattern, with T₁ being of ³ππ* character and T₂ being of ³nπ* character. researchgate.netnih.gov

Upon electronic excitation, there is a significant relocation of electron density. An electron is effectively removed from a selenium-centered orbital and promoted to a ring-based π* orbital. acs.org This process renders the selenium atom more positive in the excited state, which can alter its interactions with the surrounding environment, such as solvent molecules. acs.org

The substitution of oxygen or sulfur with selenium in guanine has been shown to impact the HOMO-LUMO gap. researchgate.netrsc.org This modulation of the frontier orbital energies directly affects the electron transfer properties of DNA structures that incorporate this compound. researchgate.netrsc.org Detailed quantum mechanical studies suggest that this modification can be harnessed to control the conductivity properties of non-natural DNA, highlighting the potential for designing novel biomaterials with specific electronic characteristics. researchgate.netrsc.org The topology of the frontier molecular orbitals is a decisive factor in dictating charge transfer coupling between stacked bases in DNA, and the unique electronic structure of this compound offers a tool to influence these interactions. nih.govrsc.org

Table 3: Character of Low-Lying Excited States of this compound

State Orbital Transition Character Spectroscopic Nature Reference
S₁ ¹(nSeπ*) Dark nih.govnih.gov
S₂ ¹(πSeπ*) Bright nih.govnih.gov
T₁ ³(ππ*) - nih.gov

Molecular Interactions and Biochemical Impact of 6 Selenoguanosine

Interaction with Nucleic Acids (DNA and RNA)researchgate.netrsc.org

Quantum mechanical calculations and molecular dynamics simulations have shown that the substitution of guanine (B1146940) (G) with 6-selenoguanine (B1239940) (⁶SeG) results in stable DNA duplex, antiparallel triplex, and G-quadruplex structures, although some local distortions are observed. researchgate.netrsc.org This selenium modification provides a unique tool for investigating the structure-and-function relationships in nucleic acids, including base pairing, duplex stability, and structural flexibility. nih.gov

The incorporation of ⁶SeG into DNA and RNA duplexes generally leads to a decrease in their thermodynamic stability, as measured by the melting temperature (Tₘ), the temperature at which half of the duplex dissociates. nih.govnih.gov This destabilization is attributed to the larger atomic size of selenium compared to oxygen, which introduces steric strain and alters the geometry of the base pair. nih.gov

In DNA duplexes, the substitution of a single guanine with ⁶SeG can cause a significant drop in Tₘ, by as much as 11°C for a single modification. nih.gov For example, a 15-mer DNA duplex with a single ⁶SeG modification showed a Tₘ of 51.1°C, compared to 55.0°C for the corresponding unmodified duplex. researchgate.net

The extent of destabilization in RNA duplexes depends on the local structural context. nih.gov When a ⁶SeG/C pair is located within a standard duplex region, it can cause a Tₘ decrease of up to 6.9°C per modification. nih.gov However, the destabilizing effect is much less pronounced when the modification is adjacent to flexible structures like bulges or wobble pairs. nih.gov For instance, a ⁶SeG/C pair next to a two-adenosine bulge resulted in a Tₘ decrease of only 0.3°C per selenium atom, suggesting that these more flexible structures can better accommodate the larger selenium atom. nih.gov

Table 1: Impact of ⁶SeG on the Melting Temperature (Tₘ) of DNA Duplexes Data sourced from biophysical studies. nih.gov

DNA Sequence (Modification in Bold)Number of ⁶SeG ModificationsTₘ (°C)ΔTₘ per Modification (°C)
5'-CGTACCTACAGTGT-3' paired with 5'-ACAACTGTAGGTACG-3'0 (Native)55.0N/A
5'-CGTACCTACAGT⁶SeGT-3' paired with 5'-ACAACTGTAGGTACG-3'151.1-3.9
5'-GAATCAGGTGTC-3' paired with 5'-GACACCGGATTG-3'0 (Native)56.3N/A
5'-GAATCA⁶SeGGTGTC-3' paired with 5'-GACACCGGATTG-3'145.3-11.0

Table 2: Influence of ⁶SeG on RNA Duplex Stability in Different Structural Contexts Data extracted from studies on RNA secondary structures. nih.gov

RNA Structure and Modification SiteTₘ Native (°C)Tₘ Modified (°C)ΔTₘ per Modification (°C)
Adjacent to two Adenosine bulges39.038.5-0.5
Adjacent to a U/G wobble pair49.646.2-3.4
Within a standard duplex region62.555.6-6.9

Effects on Base Pairing and Stacking Interactions

Interaction with Enzymes and Proteinsrsc.orgontosight.ai

The unique properties of ⁶SeG can alter the way nucleic acids are recognized and processed by enzymes and other proteins. ontosight.ai The selenium atom can serve as a probe to study these interactions at an atomic level. researchgate.net

The incorporation of ⁶SeG into a nucleic acid substrate can modulate the activity of enzymes that act upon it. biomolther.org A key example is the interaction with RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. researchgate.net The crystal structure of a complex containing Se-G-DNA, RNA, and RNase H was determined, marking the first structure of a protein-nucleic acid complex solved using selenium-derivatized nucleic acids. nih.govresearchgate.netresearchgate.net This structural analysis revealed that the selenium substitution results in a subtle local unwinding of the RNA/DNA duplex. researchgate.net This conformational change shifts the scissile phosphate (B84403) group of the RNA strand closer to the enzyme's active site, positioning it more favorably for the catalytic reaction. researchgate.net

However, not all enzymes are affected by this nucleoside. For instance, studies have shown that 6-selenoguanosine is inert and does not interact with the enzyme L-methioninase. researchgate.net This indicates that the effects of ⁶SeG are specific to the particular enzyme and its recognition mechanism. The selenium substitution can influence binding affinities and enzyme activities by altering the chemical and physical properties of the molecule, thereby affecting its engagement in biochemical pathways. ontosight.ai

Studies of Nucleoside-Protein Interactions, e.g., Transporter Proteins

The interaction between nucleosides and proteins, particularly membrane transporter proteins, is a critical area of study for understanding cellular uptake and the pharmacological action of nucleoside analogs. Research into this compound and its derivatives has highlighted their potential as tools for investigating these interactions.

Nucleoside transporters (NTs) are integral membrane proteins that facilitate the movement of natural nucleosides and various analogs across cellular membranes. nih.gov These transporters are broadly divided into two families: the human Concentrative Nucleoside Transporters (hCNTs) and the human Equilibrative Nucleoside Transporter proteins (hENTs). nih.govfrontiersin.org The hCNTs mediate the unidirectional, energy-dependent influx of nucleosides, while hENTs allow for bidirectional transport. nih.govfrontiersin.org The chemical structure of a nucleoside analog can significantly alter its ability to interact with these canonical transporters. nih.gov

The unique properties of selenium-modified nucleosides, such as 6-seleno-2'-deoxyguanosine (B1230958), offer advantages for studying these protein interactions. The substitution of the 6-oxygen atom of guanine with a selenium atom creates a chromophore that alters the compound's optical properties. nih.gov This derivative is fluorescent at physiological pH, a characteristic not present in the native 2'-deoxyguanosine (B1662781). nih.govresearchgate.net This fluorescence is sensitive to environmental changes, making it a valuable probe for monitoring interactions with proteins like membrane transporters with minimal structural perturbation. nih.gov The ability to observe these interactions is crucial for understanding the mechanisms of drug action, especially for therapeutics that target transporter proteins. nih.gov

Furthermore, studies have shown that this compound can induce the expression of genes associated with membrane transport proteins in certain organisms, suggesting a biological interaction that influences cellular transport machinery. asm.org

Transporter FamilyTypeFunctionRelevance to this compound Studies
Solute Carrier Family 28 (SLC28) Concentrative (hCNTs)Unidirectional, sodium-dependent nucleoside uptake. frontiersin.org Subtypes (hCNT1, hCNT2, hCNT3) show different substrate specificities for purine (B94841) and pyrimidine (B1678525) nucleosides. nih.govfrontiersin.orgPotential transporters for this compound, though specific interaction studies are a key research area. nih.gov
Solute Carrier Family 29 (SLC29) Equilibrative (hENTs)Bidirectional, facilitated diffusion of nucleosides. nih.gov hENT1 and hENT2 transport a broad range of purine and pyrimidine nucleosides. nih.govThe fluorescent properties of this compound derivatives could be used to study the dynamics and structure of hENT proteins. nih.gov

Influence on Protein-Nucleic Acid Complex Formation and Structure

The substitution of guanine with 6-selenoguanine (SeG) within a nucleic acid strand can influence the structure and stability of protein-nucleic acid complexes. The larger size and different electronic properties of the selenium atom compared to oxygen introduce modifications that can be probed to understand complex biological systems.

Structural AspectFindingImplication for Protein-Nucleic Acid Complexes
Structural Stability G→SeG substitution results in stable DNA duplex, triplex, and G-quadruplex structures. researchgate.netnih.govThe overall integrity of complex nucleic acid structures is maintained, allowing them to be recognized by and form complexes with proteins.
Local Geometry Causes local distortions and a slight shift (~0.3 Å) in the SeG-C base pair. researchgate.netnih.govresearchgate.netMay subtly alter the recognition sites for DNA/RNA-binding proteins, potentially affecting binding affinity or specificity.
Thermodynamics Leads to a clear destabilization of the nucleic acid structure. researchgate.netnih.govCould influence the dynamics of protein binding and dissociation, or the energy required for proteins to remodel nucleic acid structures.
Crystallography The selenium atom serves as a useful anomalous scatterer for X-ray crystallography. researchgate.netFacilitates the structural determination of complex protein-nucleic acid assemblies, as demonstrated with an RNase H complex. researchgate.net

Participation in Biochemical Pathways (Research Focus)

The introduction of this compound into biological systems can lead to its participation in fundamental biochemical pathways, particularly those related to nucleotide metabolism and nucleic acid synthesis. Research in model systems is focused on understanding how this analog is processed by cellular machinery.

Cells generate nucleotides through both de novo synthesis and salvage pathways. biorxiv.org The salvage pathway recycles nucleobases and nucleosides, making it a primary route for the activation of nucleoside analogs. biorxiv.org For an analog like this compound to become integrated into cellular processes, it must first be recognized and metabolized by cellular enzymes, such as kinases, which phosphorylate it into its corresponding nucleotide form. d-nb.infomdpi.com

The degradation of this compound has also been studied, showing that it undergoes oxygen-dependent autoxidation to a diselenide, which differs from the degradation pathway of related sulfur-containing compounds. nih.gov This distinct chemical reactivity is a key feature of its biochemical participation.

Incorporation into Cellular Nucleotide Pools (in Model Systems)

For this compound to exert its effects, it must first be transported into the cell and converted into its nucleotide triphosphate form, thereby entering the cellular nucleotide pool. This process is a prerequisite for its subsequent incorporation into DNA or RNA. mdpi.com

Studies using model systems have demonstrated that nucleoside analogs can be metabolized and integrated into cellular nucleotide pools. biorxiv.org Patent literature describes methods for the metabolic labeling of nucleic acids where this compound, like its thio-analog 6-thioguanosine, is taken up by cells, metabolized into the corresponding nucleotide, and becomes part of the pool available for nucleic acid synthesis. google.com This process involves endogenous phosphorylation, likely by cellular kinases that recognize the analog as a substrate. d-nb.info The efficiency of this conversion can vary between cell types and may be influenced by the activity of specific metabolic enzymes. biorxiv.org

The presence of modified nucleotides in the cellular pool can be regulated by "sanitization" pathways, where enzymes like deaminases degrade potentially harmful or unwanted nucleotide analogs, preventing their widespread incorporation into nucleic acids. biorxiv.orgbiorxiv.org The balance between activation via phosphorylation and degradation by sanitizing enzymes determines the steady-state concentration of the modified nucleotide triphosphate in the cell.

Effects on DNA/RNA Synthesis and Replication Fidelity (in Model Systems)

Once this compound is converted to its triphosphate derivative, it can serve as a substrate for polymerases during DNA and RNA synthesis. nih.gov The incorporation of such analogs can have significant consequences for the synthesis process and the fidelity of the resulting nucleic acid polymer.

Research indicates that this compound can be incorporated into growing RNA chains by RNA polymerase during transcription. google.com The structural changes induced by the selenium atom, although localized, could potentially affect the rate of transcription and the stability of the transcript. researchgate.netnih.gov

The fidelity of DNA and RNA synthesis is crucial for cellular function. The process relies on the polymerase's ability to select the correct complementary nucleotide. Imbalances in nucleotide pools are known to decrease replication fidelity, leading to an increase in errors such as frameshift mutations. nih.gov The introduction of a modified nucleotide like this compound triphosphate into the pool could similarly challenge the fidelity of polymerases. While some selenium-modified nucleosides have been shown to maintain high base-pairing fidelity, the specific impact of SeG on the error rate of various polymerases is an area of active investigation. acs.org The presence of proofreading machinery, such as the 3'-to-5' exoribonuclease (ExoN) activity found in some viral RNA polymerases, can correct nucleotide incorporation errors, but the efficiency of this correction for a modified nucleotide like SeG is not fully characterized. frontiersin.org

ProcessEffect of this compound IncorporationResearch Findings in Model Systems
RNA Synthesis (Transcription) Can be incorporated into RNA strands by RNA polymerase. google.comMetabolic labeling experiments show uptake and incorporation into RNA. google.com
DNA Synthesis (Replication) Potential for incorporation into DNA, though less studied than RNA incorporation.Studies on other seleno-nucleosides suggest high base-pairing fidelity is possible. acs.org
Replication/Transcription Fidelity The structural perturbation could affect polymerase accuracy and proofreading efficiency. researchgate.netnih.govImbalances in nucleotide pools are known to increase error rates; the effect of SeG is an ongoing research question. nih.gov
Resulting Nucleic Acid Structure Leads to stable but locally distorted and thermodynamically less stable DNA/RNA structures. researchgate.netnih.govThis could impact subsequent processes like translation or binding of other regulatory proteins.

Photophysical Characteristics and Excited State Dynamics

Ultrafast Excited-State Deactivation Mechanisms

Upon absorption of UVA radiation, 6-selenoguanine (B1239940) (the nucleobase of 6-selenoguanosine) undergoes a rapid and complex series of deactivation events. Computational studies combining quantum mechanics and molecular mechanics (QM/MM) have elucidated the predominant relaxation pathway. acs.org The process begins with excitation to the bright singlet S2 state. acs.org From here, the molecule undergoes an internal conversion to the dark S1 state. acs.org This is followed by a transfer of population to the triplet T2 state via intersystem crossing, and finally, relaxation to the lowest-lying triplet state, T1. acs.org This S2 → S1 → T2 → T1 deactivation cascade is a hallmark of its photochemistry. acs.org

Theoretical calculations have provided time constants for these ultrafast events. The initial internal conversion steps are exceptionally fast, with calculated time constants (τ1 = 131 fs and τ2 = 191 fs) that align well with experimental observations from transient absorption spectroscopy. acs.org

Intersystem Crossing (ISC) Dynamics and Heavy-Atom Effect

The presence of the selenium atom profoundly influences the rate of intersystem crossing (ISC), the non-radiative transition between states of different spin multiplicity (i.e., from a singlet to a triplet state). This is a classic example of the "heavy-atom effect," where the large atomic nucleus of selenium enhances spin-orbit coupling. nsf.govkiku.dk This enhanced coupling facilitates the otherwise spin-forbidden transitions.

For this compound, the spin-orbit coupling between the S1(nπ) and T1(ππ) states is nearly five times greater than that of its sulfur-containing counterpart, 6-thioguanosine. nsf.govkiku.dk This leads to a remarkably efficient and rapid population of the triplet state manifold. kiku.dk The ISC lifetime (τ1) for 6-selenoguanine is approximately three times faster than that of 6-thioguanine (B1684491), which may contribute to a higher triplet yield. nsf.govkiku.dk Nonadiabatic dynamics simulations suggest the ISC in the related 6-thioguanine primarily occurs from the S1(nπ) minimum to the T2(nπ) state, a pathway that is likely similar for 6-selenoguanine given their comparable photochemical behavior. kiku.dk

Triplet State Reactivity and Lifetime Analysis

While the heavy-atom effect leads to the efficient formation of the triplet state, it also dramatically accelerates its decay back to the ground state. nsf.govkiku.dk This is the most striking difference between 6-selenoguanine and 6-thioguanine. kiku.dk The triplet state of 6-selenoguanine is remarkably short-lived, with a decay lifetime (τ3) of just 1.7 nanoseconds. nsf.govkiku.dk

In contrast, the triplet state of 6-thioguanine persists for a much longer duration, with a lifetime of 1420 nanoseconds under nitrogen-saturated conditions. kiku.dk This means the rate of triplet decay for 6-selenoguanine is an astonishing 835 times faster than for its thio-analog. nsf.govkiku.dk This extreme manifestation of the heavy-atom effect is attributed not only to stronger T1/S0 spin-orbit coupling but also to a smaller energy barrier to reach the crossing point between the triplet and ground state potential energy surfaces. kiku.dk

Excited-State Lifetimes of 6-Selenoguanine (6SeGua) and 6-Thioguanine (6tGua)
Compoundτ1 (ps) - ISCτ2 (ps) - Vibrational Coolingτ3 (ns) - Triplet Decay
6-Selenoguanine (6SeGua)0.43 ± 0.037.7 ± 0.41.7 ± 0.1
6-Thioguanine (6tGua)1.3 ± 0.111 ± 11420

This table summarizes the lifetimes associated with different excited-state processes for 6-selenoguanine and its sulfur analog, 6-thioguanine, as determined by transient absorption spectroscopy. Data sourced from Farrell et al. (2018). kiku.dk

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen) for Research Probes

The generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), by a photosensitizer requires the transfer of energy from its long-lived triplet state to ground-state molecular oxygen (³O₂). Due to its long triplet lifetime (1420 ns), 6-thioguanine is an effective photosensitizer, producing singlet oxygen with a 21% yield. kiku.dk

Conversely, the utility of 6-selenoguanine as a sensitizer (B1316253) for generating singlet oxygen in solution is significantly diminished. nsf.govkiku.dk Its triplet state lifetime of 1.7 ns is so short that the rate of its decay to the ground state is far more competitive than the rate of diffusional encounter with molecular oxygen needed for energy transfer. kiku.dk Therefore, despite a high triplet yield, the probability of 6-selenoguanine sensitizing singlet oxygen is substantially lower than that of 6-thioguanine. kiku.dk However, when incorporated into DNA or RNA, its close proximity to adjacent nucleobases could allow for direct reactions from the triplet state before decay occurs. nsf.gov

Transient Absorption Spectroscopy (TAS) for Photochemical Event Characterization

Femtosecond broadband transient absorption spectroscopy (TAS) has been instrumental in mapping the photochemical events of 6-selenoguanine. nsf.govkiku.dk Following excitation with a 352 nm laser pulse, the TAS experiments reveal distinct spectral features. nsf.gov

Almost instantaneously, two positive absorption bands appear, one with a maximum around 490 nm and another visible as a tail at 675 nm. nsf.gov These bands are assigned to the absorption of the newly formed T1(ππ*) triplet state. kiku.dk Concurrently, a negative signal, or "bleach," is observed at shorter wavelengths, which corresponds to the depletion of the ground state population. nsf.gov

Over a period of about 7.7 ps (the τ2 lifetime), the 490 nm band undergoes a 30 nm blue-shift, which is attributed to vibrational cooling and relaxation on the triplet state potential energy surface. nsf.gov After this relaxation is complete, all spectral features—both the positive triplet absorption bands and the negative ground state bleach—decay uniformly with a lifetime of 1.7 ns (τ3), signaling the molecule's return to the ground state. nsf.govkiku.dk

Advanced Analytical Techniques in 6 Selenoguanosine Research

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analysis of 6-selenoguanosine and its derivatives. rroij.comadvancechemjournal.comnih.gov This separation technique is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. rroij.comadvancechemjournal.com

In the context of this compound research, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govresearchgate.net This method utilizes a non-polar stationary phase and a polar mobile phase. advancechemjournal.com For instance, the purification of 6-seleno-2'-deoxyguanosine (B1230958) has been achieved using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) in an aqueous buffer like triethylammonium (B8662869) acetate (B1210297) (TEAAc). nih.gov The distinct yellow color of this compound and its unique UV absorbance at around 355-360 nm, a significant red-shift of over 100 nm compared to its natural counterpart guanosine (B1672433), facilitates its detection and collection during HPLC purification. nih.govresearchgate.net

HPLC is also critical for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. nih.gov The technique's high resolution allows for the separation of this compound from starting materials, byproducts, and any degradation products. advancechemjournal.com For example, the coupling efficiency of this compound phosphoramidite (B1245037) during the synthesis of selenium-modified DNA (Se-DNA) has been determined to be over 97% using RP-HPLC analysis. researchgate.net

Table 1: HPLC Conditions for this compound Analysis

ParameterConditionReference
Column Welchrom C18-XB, 10 μm, 21.2 mm × 250 mm nih.gov
Mobile Phase A 2.5 mM Triethylammoniumacetate (TEAAc), pH 7.1 in water nih.gov
Mobile Phase B 2.5 mM TEAAc, pH 7.1 in 50% acetonitrile nih.gov
Flow Rate 6 mL/min nih.gov
Detection UV at 355 nm nih.gov
Gradient Linear gradient from 100% buffer A to 100% buffer B in 15 min nih.gov

Advanced Spectroscopic Methods for Mechanistic Studies

Advanced spectroscopic techniques are pivotal for elucidating the structure and reaction mechanisms of this compound. These methods provide detailed information at the molecular level. nih.govcardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of newly synthesized this compound and its derivatives. nih.gov The chemical shifts and coupling constants provide a detailed map of the molecule's atomic connectivity. nih.gov For instance, in the ¹H NMR spectrum of 6-seleno-2'-deoxyguanosine, specific peaks can be assigned to the protons on the sugar moiety and the purine (B94841) base. nih.gov ³¹P NMR is also employed when analyzing phosphorylated derivatives like phosphoramidites. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound compounds with high accuracy. nih.govumich.edu Techniques like High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) are particularly powerful. nih.govnih.gov The complex isotopic pattern of selenium, which has six stable isotopes, can be a complicating factor in mass spectra, but it also serves as a unique signature for selenium-containing fragments. umich.edu Mass spectrometry has been instrumental in studying the fragmentation patterns of this compound, revealing that a common pathway involves the loss of the dimethylarsino (B13797298) group (-XAsMe2) in certain derivatives. capes.gov.br

UV-Visible Spectroscopy: UV-Vis spectroscopy is not only used for detection in HPLC but also for mechanistic studies. The UV absorption of this compound is highly dependent on pH. nih.gov By monitoring the changes in the UV-Vis spectrum at different pH values, the pKa of the molecule can be determined. nih.gov For example, under basic conditions, the absorption maximum of 6-seleno-2'-deoxyguanosine shifts from 357 nm to 330 nm. nih.gov

Transient Absorption Spectroscopy (TAS): For studying the ultrafast photochemistry of 6-selenoguanine (B1239940), the base of this compound, TAS is employed. nih.govresearchgate.net This technique has revealed that upon UV photoexcitation, triplet states are populated much faster in 6-selenoguanine compared to its sulfur-containing counterpart, 6-thioguanine (B1684491) (130 fs versus 350 fs). nih.gov Theoretical calculations combined with TAS data suggest a deactivation pathway of S2 → S1 → T2 → T1, highlighting the influence of the heavy selenium atom on the intersystem crossing dynamics. nih.govrsc.org

Table 2: Spectroscopic Data for 6-Seleno-2'-deoxyguanosine

TechniqueObservationReference
HRMS (ESI-TOF) [M–H]⁻: 330.0103 (calc. 330.0111) nih.gov
¹H NMR (400 MHz, CD₃OD) δ: 6.26 (t, J = 6.4 Hz, 1H, H-1'), 8.23 (s, 1H, NH) nih.gov
¹³C NMR (100 MHz, CD₃OD) δ: 174.51 (C-6), 141.37 (C-4), 133.90 (C-8) nih.gov
UV-Vis Absorbance Max (Neutral pH) 357 nm nih.gov

Use of Stable Isotope-Labeled this compound in Pathway Tracing

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. numberanalytics.commdpi.comsilantes.com This involves replacing certain atoms in a molecule with their non-radioactive, heavier isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium). numberanalytics.comlucerna-chem.ch The labeled compound is chemically identical to the unlabeled version but can be distinguished using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com

In the context of this compound research, stable isotope labeling can be used to:

Elucidate metabolic pathways: By introducing isotope-labeled this compound into cells or organisms, researchers can track its conversion into various metabolites. silantes.com This helps to identify the enzymes and biochemical pathways that interact with this seleno-nucleoside.

Quantify metabolic fluxes: Stable isotope tracing allows for the measurement of the rate of metabolic reactions, providing a dynamic view of how this compound is processed by the cell. numberanalytics.comnih.gov

Serve as internal standards: Isotope-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry, as they have nearly identical chemical and physical properties to the analyte but a different mass.

While specific studies detailing the use of stable isotope-labeled this compound for pathway tracing are not extensively documented in the provided search results, the principles of this technique are well-established in metabolomics and drug metabolism research. lucerna-chem.chnih.gov For example, the use of ¹³C-labeled glucose and ¹⁵N-labeled glutamine is common for studying central carbon and nitrogen metabolism. mdpi.com Similarly, synthesizing this compound with ¹³C or ¹⁵N atoms in its purine ring or ribose sugar would enable detailed investigations into its anabolic and catabolic pathways.

Microcalorimetric Techniques for Thermodynamic Stability Assessment

Microcalorimetry encompasses a set of techniques used to measure the minute heat changes that accompany physical and chemical processes. freethinktech.com This provides valuable information about the thermodynamic stability and binding interactions of molecules like this compound.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. malvernpanalytical.com It measures the heat released or absorbed when one molecule is titrated into a solution containing another. malvernpanalytical.com This allows for the determination of key thermodynamic parameters in a single experiment, including:

Binding affinity (K_D)

Stoichiometry of the interaction (n)

Enthalpy change (ΔH)

Entropy change (ΔS)

These parameters provide a complete thermodynamic profile of the interaction, revealing the forces that drive the binding event. malvernpanalytical.com For instance, ITC could be used to study the interaction of this compound with target enzymes or proteins, providing insights into its mechanism of action.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to characterize the thermal stability of molecules. freethinktech.com For this compound, DSC could be used to determine its melting temperature and the enthalpy of fusion, providing data on its solid-state stability. While direct DSC data for this compound is not present in the search results, the technique is widely applied to study the thermal properties of related biomolecules and pharmaceuticals. researchgate.net The heat capacity of elemental selenium in various forms (trigonal, monoclinic, glassy, and molten) has been extensively studied to derive its thermodynamic functions like entropy, enthalpy, and Gibbs energy. nist.gov

The application of these microcalorimetric techniques can provide crucial data on the stability of this compound itself and its complexes with biological macromolecules, contributing to a deeper understanding of its chemical and biological properties. freethinktech.commdpi.comresearchgate.net

Applications of 6 Selenoguanosine As a Research Probe and Tool

Nucleic Acid Structure and Function Probing

The replacement of guanine (B1146940) with 6-selenoguanosine provides a unique opportunity to study the nuanced forces that govern nucleic acid stability, such as base-pairing and stacking interactions. nih.gov Structural studies have revealed that a ⁶SeG nucleobase can still form a base pair with cytosine (C), similar to a canonical G-C pair. nih.gov However, the presence of the larger selenium atom (atomic radius 1.16 Å) compared to oxygen (0.73 Å) causes a slight shift in the base-pairing geometry by approximately 0.3 Å. nih.gov

This geometric shift has a direct consequence on the duplex's stability. The slight displacement of the base pair reduces the efficiency of base-stacking interactions with adjacent base pairs. nih.gov This reduction in stacking energy leads to a measurable decrease in the thermal stability of the modified DNA duplex, as observed in UV-melting studies which show lower melting temperatures (Tₘ) for ⁶SeG-containing duplexes compared to their native counterparts. nih.gov

Table 1: Effect of this compound on DNA Duplex Stability
DNA Duplex TypeModificationRelative Thermal Stability (Tₘ)Key Structural Finding
Native DuplexGuanine (G-C pair)HigherStandard Watson-Crick base pairing and optimal stacking.
Modified DuplexThis compound (⁶SeG-C pair)LowerBase-pair shift of ~0.3 Å, leading to reduced base-stacking interactions. nih.gov

This compound exhibits unique optical properties that make it a valuable probe for monitoring structural dynamics. Unlike natural nucleosides, which are generally non-fluorescent under physiological conditions, 6-selenodeoxyguanosine (⁶SedG) is fluorescent and its optical properties are highly sensitive to its environment. nih.gov Its UV absorption and fluorescence emission are significantly influenced by factors such as pH and solvent polarity. nih.gov This sensitivity allows researchers to monitor local environmental changes that signal conformational transitions in nucleic acids or their complexes. nih.gov For instance, a change in fluorescence could indicate DNA bending, unbending, or the formation of a specific tertiary structure. nih.govnih.gov This makes ⁶SeG a minimally perturbing optical probe for exploring the dynamics of nucleic acids and their complexes with proteins and small molecules. nih.gov

Investigation of Base-Pairing and Stacking Interactions

Molecular Probes for Protein-Nucleic Acid Interactions

The sequence-specific recognition of DNA and RNA by proteins is fundamental to nearly all aspects of cell biology. nih.govthermofisher.com this compound provides a powerful tool to study these critical interactions. nih.gov The unique properties of ⁶SeG, such as its fluorescence and its utility as a heavy-atom derivative, can be leveraged to detect binding and characterize the structure of protein-nucleic acid complexes. nih.govnih.gov

A landmark achievement was the use of ⁶SeG-modified DNA to determine the first crystal structure of a protein-nucleic acid complex using selenium-derivatized nucleic acids. nih.govresearchgate.net Researchers successfully crystallized and solved the structure of a ternary complex involving a ⁶SeG-containing DNA/RNA hybrid duplex bound to Bacillus halodurans RNase H. nih.govresearchgate.net This demonstrated the feasibility of using selenium-modified nucleic acids to probe the structural details of these vital biological complexes, offering insights into recognition and catalysis. nih.govnih.gov Furthermore, the fluorescent nature of ⁶SeG makes it a candidate for developing fluorescence-based binding assays, such as fluorescence polarization or protein-induced fluorescence enhancement (PIFE), to quantitatively measure binding affinities and specificities in real-time. nih.govbmglabtech.com

Facilitating X-ray Crystallography for Macromolecular Structure Determination

One of the most significant applications of this compound is in the field of X-ray crystallography, a primary technique for determining the high-resolution, three-dimensional structures of biological macromolecules. nih.govwikipedia.org A major challenge in this method is the "phase problem," where information about the phase of the diffracted X-rays is lost during the experiment, preventing direct calculation of the electron density map needed to build a molecular model. bu.edu

Incorporating heavy atoms into the crystal provides a way to solve this problem through techniques like Multi-wavelength Anomalous Dispersion (MAD) phasing. nih.gov The selenium atom in ⁶SeG is an ideal heavy atom for this purpose. Its incorporation into a DNA or RNA strand allows for the collection of diffraction data at different X-ray wavelengths, which can then be used to calculate the phases and ultimately determine the structure. nih.govoup.com The successful determination of the RNase H complex structure was achieved using this MAD phasing method with ⁶SeG-derivatized DNA, a first for a protein-nucleic acid complex. nih.govresearchgate.net This breakthrough establishes ⁶SeG as a crucial tool for elucidating the structures of complex biological assemblies that are otherwise difficult to solve. nih.govconcordia.ca

Development of Non-Natural DNAs for Modulating Conductivity Properties in Nanotechnology Research

The unique electronic properties of 6-selenoguanine (B1239940) are being explored in the field of nanotechnology for the development of novel DNA-based materials. rsc.orgresearchgate.net DNA's inherent self-assembly properties make it an attractive scaffold for creating nanoscale devices, and modifying its components can tune its material properties. oup.comresearchgate.net

Quantum mechanical studies have shown that replacing guanine with 6-selenoguanine significantly impacts the electronic structure of DNA. rsc.orgresearchgate.net Specifically, the substitution alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn is predicted to modulate the charge transfer properties of the DNA strand. rsc.orgresearchgate.net This opens the possibility of designing non-natural DNA molecules with tailored conductivity, creating potential pathways for their use as "molecular wires" or other components in nanoelectronic circuits. rsc.org Additionally, the incorporation of ⁶SeG makes the DNA visibly yellow, a property that could be exploited in the construction of colored DNA-based nanoscale devices and structures. nih.govoup.comresearchgate.net

Comparative Studies with Thio-Analogs for Understanding Chalcogen Effects

Comparing this compound with its sulfur-containing counterpart, 6-thioguanine (B1684491), provides fundamental insights into the "heavy-atom effect" in photochemistry and biology. nih.govnsf.gov Both sulfur and selenium belong to the chalcogen group of elements, but the larger and heavier selenium atom induces more pronounced changes in photophysical properties. nih.goviisc.ac.in

Studies comparing the two analogs reveal that while both promote efficient intersystem crossing (ISC) from an excited singlet state to a reactive triplet state, selenium substitution has a more dramatic effect. nsf.govacs.org Key differences include:

Absorption Spectra : 6-selenoguanine exhibits a more significant red-shift in its absorption spectrum compared to 6-thioguanine, meaning it can be activated by longer wavelengths of light. nih.govacs.org

Intersystem Crossing and Triplet Decay : The substitution of sulfur with selenium leads to a remarkable enhancement in the rate of intersystem crossing both to and from the triplet manifold. nsf.gov Strikingly, the rate of triplet state decay back to the ground state is 835 times faster in 6-selenoguanine than in 6-thioguanine. nih.govnsf.gov This results in an efficiently populated but very short-lived triplet state. nsf.gov

Stability : Research suggests that selenium-substituted nucleobases are more stable within RNA and DNA structures than their thio-analogs. nih.gov

These comparative findings are crucial for applications in photodynamic therapy, where the goal is to generate reactive oxygen species from the triplet state, and for designing molecular probes with specific photochemical properties. nih.govnih.gov

Table 2: Comparative Properties of 6-Selenoguanine vs. 6-Thioguanine
Property6-Thioguanine (Thio-analog)6-Selenoguanine (Seleno-analog)Reference
Heavy Atom EffectSignificantMore pronounced ("Extreme manifestation") nsf.gov
Absorption SpectrumRed-shifted vs. GuanineFurther red-shifted vs. 6-Thioguanine nih.govacs.org
Intersystem Crossing (ISC)Efficient, near-unity yieldFaster than thio-analog acs.org
Triplet State LifetimeLong-livedShort-lived (Decay rate is ~835x faster) nih.govnsf.gov
Stability in Nucleic AcidsLess stableMore stable nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing and stabilizing 6-selenoguanosine in aqueous solutions?

Stabilization of this compound requires antioxidants to prevent oxidation to diselenide derivatives. Ascorbic acid (0.1–1.0 mM) is commonly used to maintain redox stability during synthesis and storage. Lyophilization in parenteral formulations under inert atmospheres (e.g., nitrogen) further enhances stability . Characterization via 1H^1H-NMR, 77Se^{77}Se-NMR, and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers validate the structural integrity of this compound in novel compounds?

Use tandem analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 260–280 nm) to assess purity.
  • Spectroscopy : 77Se^{77}Se-NMR to confirm selenium incorporation and X-ray crystallography for 3D structural resolution.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and selenium isotopic patterns .

Q. What factors influence the stability of this compound in biological buffers, and how can degradation be minimized?

Degradation is pH- and redox-dependent. Buffers should be maintained at pH 6.5–7.4 and supplemented with antioxidants (e.g., ascorbic acid or glutathione). Avoid light exposure and metal ions that catalyze oxidation. Stability assays using LC-MS over 24–72 hours under simulated physiological conditions are recommended to quantify degradation kinetics .

Advanced Research Questions

Q. What methodologies are suitable for investigating the antineoplastic mechanisms of this compound in RNA incorporation studies?

  • In vitro : Radiolabeled 75Se^{75}Se-guanosine incorporation into RNA via pulse-chase experiments, followed by gel electrophoresis or RNA-seq to map selenonucleoside integration sites.
  • In vivo : Xenograft models treated with this compound, with RNA extracted from tumors analyzed via ICP-MS for selenium content and transcriptomic profiling .

Q. How can conflicting data on this compound’s cytotoxicity across cell lines be systematically resolved?

Perform a meta-analysis of dose-response curves (IC50_{50} values) from independent studies, stratified by:

  • Cell type : Compare epithelial vs. hematopoietic lineages.
  • Selenium metabolism : Assess expression of selenocysteine lyase (SCLY) or thioredoxin reductase (TXNRD1), which may modulate toxicity. Statistical tools like mixed-effects models can account for inter-study variability .

Q. What advanced analytical techniques are required to quantify trace levels of this compound in complex biological matrices?

  • ICP-MS : For total selenium quantification with detection limits <1 ppb.
  • HPLC-ESI-MS/MS : To distinguish this compound from endogenous selenium species (e.g., selenomethionine).
  • Isotope dilution : Use 82Se^{82}Se-labeled internal standards to correct for matrix effects .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

  • In vitro : Use 8–10 concentration points (109^{-9}–104^{-4} M) with triplicate technical replicates. Include positive controls (e.g., cisplatin) and normalize viability assays (MTT/WST-1) to untreated cells.
  • In vivo : Apply log-scale dosing (1–50 mg/kg) in rodent models, monitoring hematological and renal toxicity biomarkers weekly .

Q. What strategies mitigate reproducibility challenges in this compound research?

  • Protocol standardization : Pre-publish experimental SOPs for synthesis, storage, and cell culture conditions.
  • Blinded analysis : Assign independent teams for compound preparation and biological assays.
  • Data sharing : Deposit raw NMR, MS, and dose-response data in open repositories (e.g., Zenodo) .

Q. How can hypothesis-driven experiments distinguish this compound’s direct RNA effects from off-target selenoprotein modulation?

  • CRISPR knockout : Use TXNRD1- or GPX4-deficient cell lines to isolate RNA-specific effects.
  • Selenium supplementation : Co-treat with sodium selenite to determine if cytotoxicity is selenium-dependent .

Q. What statistical frameworks are optimal for analyzing time-dependent this compound activity in longitudinal studies?

  • Mixed-effects models : Account for intra-subject variability in repeated-measures designs.
  • Survival analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy studies.
  • Multivariate regression : Adjust for covariates like tumor volume or baseline selenium levels .

Guidance for Data Contradiction and Synthesis

  • Systematic reviews : Follow PRISMA guidelines to aggregate preclinical data, assessing risk of bias via SYRCLE’s tool for animal studies .
  • Mechanistic reconciliation : Use pathway enrichment analysis (e.g., Gene Ontology) to identify common molecular targets across discordant studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.